![molecular formula C14H19NO3 B2886595 (2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid CAS No. 1308925-09-8](/img/structure/B2886595.png)
(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid, also known as TBBPA, is a chemical compound that is widely used as a flame retardant in various consumer products such as electronic devices, plastics, and textiles. TBBPA is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Scientific Research Applications
Self-assembly and Molecular Arrays
One of the notable applications involves the self-assembly directed by NH⋅⋅⋅O hydrogen bonding, leading to new layered molecular arrays derived from 4-tert-butylbenzoic acid and aliphatic diamines. These arrays are formed through cocrystallization, yielding hydrogen-bonded motifs that incorporate extensive networks of hydrogen bonds, crucial for constructing three-dimensional molecular structures. Such assemblies have implications for the development of novel materials with specific molecular orientations and properties (Armstrong et al., 2002).
Fluorinated Amino Acids in Medicinal Chemistry
The synthesis and application of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline as novel amino acids have been demonstrated. These compounds exhibit distinct conformational preferences and are detectable by 19F NMR, suggesting their utility in probes and medicinal chemistry for sensitive applications, potentially offering a new avenue for the design of peptidomimetic drugs or diagnostic agents (Tressler & Zondlo, 2014).
Hydrogen Bonding in Unnatural Amino Acids
Research into unnatural amino acids, such as those mimicking tripeptide β-strand configurations and forming β-sheet-like hydrogen-bonded dimers, highlights the potential for designing peptides with specific folding patterns. This area is significant for understanding protein folding mechanisms and designing peptides with predetermined three-dimensional structures for therapeutic applications (Nowick et al., 2000).
Steric Effects in Chemistry
Investigations into the steric effects and steric inhibition of resonance in compounds like 2-tert-butylbenzoic acid elucidate how molecular structure impacts chemical reactivity. This research is crucial for understanding reaction mechanisms and designing molecules with desired reactivity profiles, relevant across synthetic chemistry and material science (Böhm & Exner, 2001).
Magnetic Materials
The synthesis and magnetic studies of tetranuclear and pentanuclear compounds of the rare-earth metals using Schiff-base proligands demonstrate the creation of materials with specific magnetic properties. Such compounds are of interest for developing new magnetic materials, which are essential for storage media, sensors, and other technological applications (Yadav et al., 2015).
properties
IUPAC Name |
(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(13(17)18)15-12(16)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16)(H,17,18)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSUAYOKUTTZHA-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.